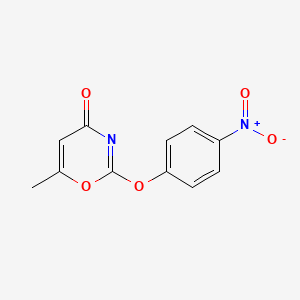
4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes a six-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- can be achieved through various methods. One common approach involves the reaction of ortho-iodophenols with cyanamide in the presence of a palladium catalyst. This carbonylation-cyclization domino reaction is mild and convenient, producing the desired oxazinone in moderate to excellent yields . Another method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of non-gaseous CO sources, such as oxalyl chloride and formic acid, can enhance the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone in nitromethane at elevated temperatures.
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions may vary.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxone in nitromethane at 100°C.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified nitrophenoxy groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Potential antimicrobial and anticancer activities due to its unique structure.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- exerts its effects involves its interaction with specific molecular targets. For instance, its potential as a protease inhibitor is attributed to its ability to bind to the active site of enzymes like human leukocyte elastase, thereby preventing substrate binding and subsequent enzymatic activity . The presence of the nitrophenoxy group enhances its binding affinity and specificity.
Comparison with Similar Compounds
6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride: Another oxazinone derivative with different substituents.
4H-Benzo[d][1,3]oxazin-4-ones: A related class of compounds with similar structural features.
2-Methyl-4H-3,1-benzoxazin-4-one: A simpler oxazinone with antimicrobial properties.
Uniqueness: 4H-1,3-Oxazin-4-one, 6-methyl-2-(4-nitrophenoxy)- stands out due to its specific nitrophenoxy and methyl substituents, which confer unique chemical and biological properties
Properties
CAS No. |
61387-28-8 |
|---|---|
Molecular Formula |
C11H8N2O5 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
6-methyl-2-(4-nitrophenoxy)-1,3-oxazin-4-one |
InChI |
InChI=1S/C11H8N2O5/c1-7-6-10(14)12-11(17-7)18-9-4-2-8(3-5-9)13(15)16/h2-6H,1H3 |
InChI Key |
OOMLGHVWHODLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C(O1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


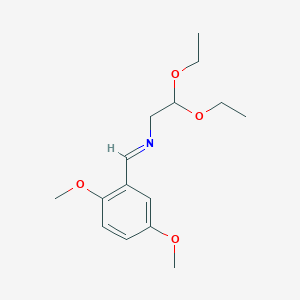
![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate](/img/structure/B14585795.png)
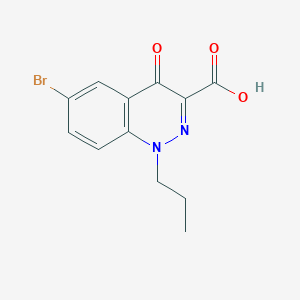
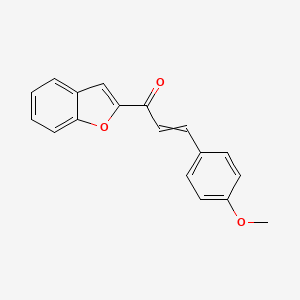
methylsilane](/img/structure/B14585827.png)
![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)

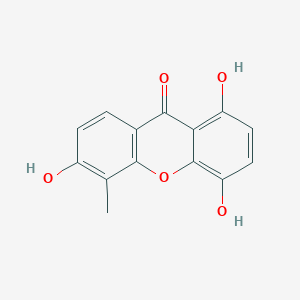
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)

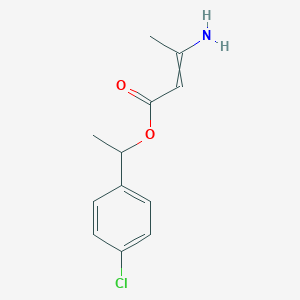
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
